![molecular formula C8H10Cl3N B1662631 1-(2,3-Dichlorophenyl)ethanamine hydrochloride CAS No. 39959-66-5](/img/structure/B1662631.png)
1-(2,3-Dichlorophenyl)ethanamine hydrochloride
Overview
Description
1-(2,3-Dichlorophenyl)ethanamine hydrochloride is a compound with the CAS Number: 39959-66-5 and a molecular weight of 226.53 . It is a phenylethanolamine N-methyltransferase (PNMT) inhibitor . This compound effectively reduces blood pressure of spontaneously hypertensive .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H10Cl3N . The InChI code for this compound is 1S/C8H9Cl2N/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is recommended to be in a dry, room temperature environment .Scientific Research Applications
Biocide and Corrosion Inhibition
2-(Decylthio)ethanamine hydrochloride, a compound structurally related to 1-(2,3-Dichlorophenyl)ethanamine hydrochloride, is a multifunctional biocide registered for use in various recirculating cooling water systems. It exhibits broad-spectrum activity against bacteria, fungi, and algae, alongside notable biofilm and corrosion inhibition properties. These attributes have been validated through laboratory and field evaluations (Walter & Cooke, 1997).
Antiamoebic Activity
Chalcones bearing N-substituted ethanamine, synthesized through reactions involving 2-chloro N-substituted ethanamine hydrochloride, demonstrate significant antiamoebic activity. The compounds' efficacy against the HM1: IMSS strain of Entamoeba histolytica, assessed alongside their cytotoxicity on non-small cell lung cancer cell lines, indicates their potential as antiamoebic agents (Zaidi et al., 2015).
Drug Synthesis
This compound-related compounds have been used in the synthesis of pharmaceuticals. For example, the novel synthesis of antiobesity drug lorcaserin hydrochloride involves N-protection of 2-(4-chlorophenyl)ethanamine, among other steps, leading to a high-purity final product suitable for scale-up production (Zhu et al., 2015).
Biotransformation for Drug Intermediates
Bacterial strains like Acinetobacter sp. have been utilized for biotransforming 2-chloro-1-(2,4-dichlorophenyl) ethanone, closely related to this compound, to produce chiral intermediates of antifungal agents. This process demonstrates high stereoselectivity and enantiomeric excess, making it a promising method for drug intermediate synthesis (Miao et al., 2019).
Synthetic Routes for Pharmaceutical Intermediates
Innovative synthetic routes using derivatives of this compound have been developed for key intermediates of drugs like Silodosin. These methods emphasize convenience and economy, crucial for the pharmaceutical industry (Luo et al., 2008).
Synthesis of Biogenic Amine Analogs
2-(4-Azulenyl)ethanamine derivatives, analogous to biogenic amines and synthesized using variants of this compound, have shown potential in enzyme inhibition studies. These findings suggest applications in biochemistry and pharmacology (Kurokawa, 1983).
Fungicide Development
Ethanamine hydrochloride derivatives have been utilized in the synthesis of novel fungicidal compounds. These derivatives show considerable inhibition against various fungal species, highlighting their potential in agricultural and pharmaceutical applications (Ren-bin, 2007).
Intermediate Synthesis for Cinacalcet
1-(Naphthalen-1-yl)ethanamine, a compound related to this compound, is a key intermediate in synthesizing cinacalcet hydrochloride. This synthesis involves practical resolutions and racemization processes, integral to pharmaceutical manufacturing (Mathad et al., 2011).
DNA Binding and Nuclease Activity
Copper(II) complexes of tridentate ligands involving this compound show significant DNA binding propensity and nuclease activity. These properties are critical for developing new therapeutic agents and understanding drug-DNA interactions (Kumar et al., 2012).
Mechanism of Action
Target of Action
The primary target of 1-(2,3-Dichlorophenyl)ethanamine hydrochloride, also known as LY 78335, is phenylethanolamine N-methyltransferase (PNMT) . PNMT is an enzyme that plays a crucial role in the biosynthesis of adrenaline, a hormone and neurotransmitter.
Mode of Action
LY 78335 acts as an inhibitor of the PNMT enzyme . By inhibiting PNMT, it prevents the conversion of norepinephrine to epinephrine, thereby affecting the levels of these neurotransmitters in the body.
Biochemical Pathways
The inhibition of PNMT by LY 78335 affects the adrenergic pathway . This pathway is responsible for the production of adrenaline, which plays a key role in the body’s fight-or-flight response. By reducing the production of adrenaline, LY 78335 can influence various physiological processes that are regulated by this hormone.
Result of Action
LY 78335 has been shown to effectively reduce blood pressure in spontaneously hypertensive rats . This suggests that it may have potential therapeutic applications in the treatment of hypertension.
Safety and Hazards
The safety information for 1-(2,3-Dichlorophenyl)ethanamine hydrochloride indicates that it has the GHS07 pictogram. The signal word for this compound is “Warning”. The hazard statements include H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
1-(2,3-dichlorophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTXPVLCCDQRHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474684 | |
Record name | 1-(2,3-Dichlorophenyl)ethanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39959-66-5 | |
Record name | 1-(2,3-Dichlorophenyl)ethanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of LY 78335 and how does it affect hormone release?
A1: LY 78335 acts by selectively inhibiting PNMT, thereby reducing the synthesis of epinephrine in the central nervous system [, , , ]. This inhibition has been shown to have significant effects on the release of several hormones. For instance, LY 78335 administration blocks the preovulatory luteinizing hormone (LH) surge in rats, suggesting a crucial role of central epinephrine in this process [, ]. Similarly, it suppresses both basal and stimulated thyrotropin (TSH) release, highlighting the involvement of the central epinephrine system in TSH regulation [].
Q2: Can LY 78335 be used to study the role of epinephrine in opioid-mediated hormone release?
A3: Yes, research indicates that LY 78335 can be a valuable tool for dissecting the role of central epinephrine in opioid-mediated hormone release []. Studies show that pretreatment with LY 78335 effectively blocks the naloxone-induced LH release in estrogen-primed ovariectomized rats []. This suggests that the central epinephrine system plays a crucial role in mediating the effects of endogenous opioid peptides on LH release.
Q3: What are the implications of using LY 78335 in conjunction with other pharmacological agents?
A4: The research highlights the importance of considering the potential interactions of LY 78335 with other pharmacological agents. For example, the study investigating TSH regulation found that the effects of LY 78335 on TSH levels were more pronounced than those observed with the α2-adrenergic antagonist, rauwolscine []. This emphasizes the need for careful interpretation of results when using LY 78335 in combination with other drugs that affect adrenergic neurotransmission.
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